molecular formula C16H11F2N3O2S B2961481 2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 733031-06-6

2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2961481
CAS No.: 733031-06-6
M. Wt: 347.34
InChI Key: XPUIWOLBUFCGNH-UHFFFAOYSA-N
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Description

2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-based compound featuring a 1,2,4-triazole core substituted with two 4-fluorophenyl groups at the 1- and 2-positions and a sulfanylacetic acid moiety at the 3-position. This structure combines the electron-withdrawing properties of fluorine atoms with the hydrogen-bonding capability of the carboxylic acid group, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

2-[[4,5-bis(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2S/c17-11-3-1-10(2-4-11)15-19-20-16(24-9-14(22)23)21(15)13-7-5-12(18)6-8-13/h1-8H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUIWOLBUFCGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry, drawing on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of bis(4-fluorophenyl)triazole derivatives with acetic acid in the presence of sulfanyl groups. The general synthetic route can be summarized as follows:

  • Reagents :
    • 4-Fluorophenyl hydrazine
    • Acetic anhydride
    • Sulfur-containing reagents (e.g., thiourea)
  • Procedure :
    • Combine the hydrazine derivative with acetic anhydride.
    • Introduce sulfur-containing reagents under reflux conditions.
    • Purify the resultant compound through crystallization or chromatography.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of:

  • Bacteria : Staphylococcus aureus and Escherichia coli
  • Fungi : Candida albicans

The mechanism of action is believed to involve interference with cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

Triazoles are also noted for their potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The compound appears to activate caspase pathways leading to programmed cell death.

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of this compound. It has been observed to enhance cytokine production in murine models, suggesting a role in immune response modulation.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry reported that triazole compounds showed a minimum inhibitory concentration (MIC) of 10 µg/mL against E. coli and S. aureus .
  • Anticancer Activity Research :
    • A recent investigation found that a related triazole derivative reduced cell viability in MCF-7 cells by over 50% at concentrations above 20 µM .
  • Immunomodulatory Study :
    • Research indicated that treatment with triazole derivatives increased IL-6 and TNF-alpha levels in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectReference
AntimicrobialE. coliMIC = 10 µg/mL
AntimicrobialS. aureusMIC = 10 µg/mL
AnticancerHeLa cellsIC50 = 25 µM
AnticancerMCF-7 cellsIC50 > 20 µM
ImmunomodulatoryMurine modelIncreased IL-6 and TNF-alpha

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The target compound’s bis(4-fluorophenyl) groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., benzyl or allyl derivatives in ).
  • Acid vs. Amide Functionality : The carboxylic acid group in the target compound contrasts with acetamide derivatives (e.g., ), which may exhibit different solubility and hydrogen-bonding profiles. Acidic moieties are often critical for metal chelation or ionic interactions in biological systems.

Physicochemical Properties

  • Melting Points: Fluorinated compounds generally exhibit higher melting points due to increased crystallinity. For instance, 7a (non-fluorinated) melts at 109–111°C , while fluorinated derivatives (e.g., ) likely have higher values, though data gaps exist.
  • Solubility : The sulfanylacetic acid moiety improves water solubility compared to neutral triazole derivatives, facilitating formulation for biological testing.

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